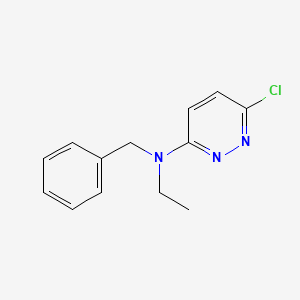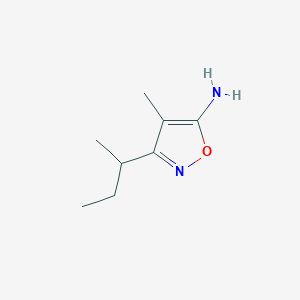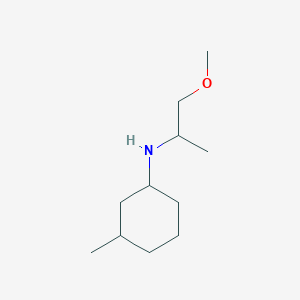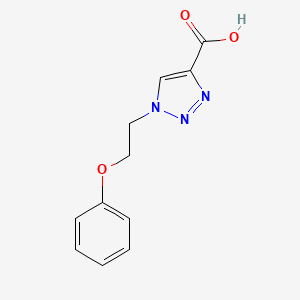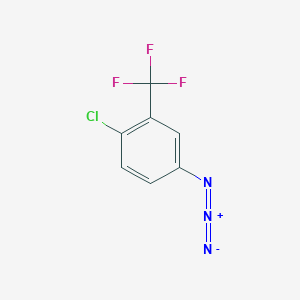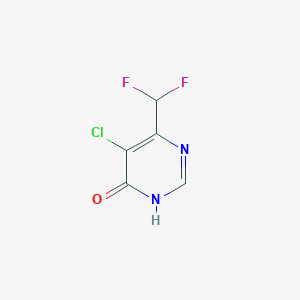
5-クロロ-6-(ジフルオロメチル)ピリミジン-4-オール
概要
説明
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H3ClF2N2O It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its pyrimidine core structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug design.
Agriculture: It is explored for its fungicidal and pesticidal properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in the production of agrochemicals and pharmaceuticals.
生化学分析
Biochemical Properties
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes and proteins .
Cellular Effects
The effects of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL exerts its effects through binding interactions with biomolecules. It inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes .
準備方法
The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-(difluoromethyl)pyrimidine with a hydroxylating agent to introduce the hydroxyl group at the 4-position. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the chloro group can yield various substituted pyrimidine derivatives .
作用機序
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. In the context of its fungicidal activity, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi. This disruption leads to the inhibition of fungal growth and proliferation .
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
5-Chloro-6-(difluoromethyl)pyrimidin-4-OL can be compared with other pyrimidine derivatives to highlight its uniqueness:
5-Chloro-2,4-difluoropyrimidine: This compound has similar structural features but lacks the hydroxyl group at the 4-position, which can significantly alter its chemical reactivity and biological activity.
6-(Difluoromethyl)-2-methylpyrimidin-4-amine: This derivative has a methyl group at the 2-position and an amine group at the 4-position, making it structurally distinct and potentially leading to different biological properties.
5-Chloro-6-(trifluoromethyl)pyrimidin-4-OL: The presence of a trifluoromethyl group instead of a difluoromethyl group can influence the compound’s lipophilicity and its interactions with biological targets.
These comparisons illustrate the diversity of pyrimidine derivatives and the impact of different substituents on their properties and applications.
特性
IUPAC Name |
5-chloro-4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRONYBISZNRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591307 | |
| Record name | 5-Chloro-6-(difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-28-1 | |
| Record name | 5-Chloro-6-(difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


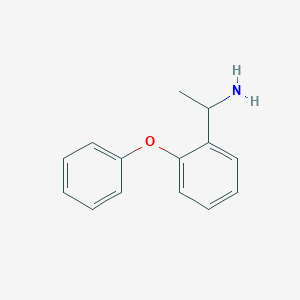
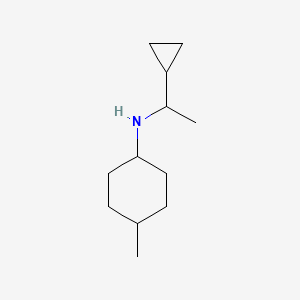
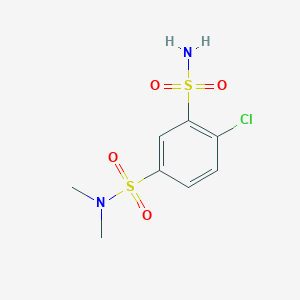
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)
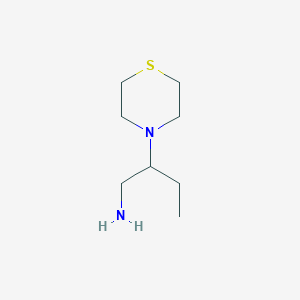
![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
